molecular formula C6H3BrN2S B1517495 4-Bromothieno[3,2-d]pyrimidine CAS No. 16285-70-4

4-Bromothieno[3,2-d]pyrimidine

Cat. No.: B1517495
CAS No.: 16285-70-4
M. Wt: 215.07 g/mol
InChI Key: DNTCHXURFZZYED-UHFFFAOYSA-N
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Description

Contextualizing Thienopyrimidine Heterocycles in Modern Drug Discovery Research

Thienopyrimidines, a class of fused heterocyclic compounds, have garnered significant attention in the field of medicinal chemistry. Their structural similarity to purines, the fundamental components of DNA and RNA, makes them compelling candidates for the development of novel therapeutic agents. researchgate.netresearchgate.net This structural analogy allows them to act as bioisosteres, potentially interfering with metabolic pathways and cellular processes, which opens up a wide array of pharmacological possibilities. researchgate.netresearchgate.net Researchers have extensively explored thienopyrimidine derivatives, demonstrating their potential as antibacterial, antiviral, anti-inflammatory, and anticancer agents. researchgate.netjmb.or.kr The versatility of the thienopyrimidine scaffold has established it as a privileged structure in drug discovery, continually inspiring the synthesis and evaluation of new analogues. nih.govresearchgate.net

Significance of the Thieno[3,2-d]pyrimidine (B1254671) Scaffold in Pharmaceutical Sciences

Among the various isomers of thienopyrimidines, the thieno[3,2-d]pyrimidine scaffold has emerged as a particularly fruitful area of investigation. researchgate.netencyclopedia.pub Its unique arrangement of thiophene (B33073) and pyrimidine (B1678525) rings provides a rigid and planar framework that can be strategically functionalized to interact with a diverse range of biological targets. This has led to the discovery of potent and selective inhibitors for various enzymes and receptors implicated in disease. For instance, derivatives of the thieno[3,2-d]pyrimidine core have shown promise as inhibitors of kinases, such as Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase, which is a key player in the DNA damage response. nih.gov Furthermore, this scaffold has been utilized to develop inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3), focal adhesion kinase (FAK), and FMS-like tyrosine kinase 3 (FLT3), highlighting its broad therapeutic potential. acs.orgacs.org

Academic and Research Focus on 4-Bromothieno[3,2-d]pyrimidine and its Structural Analogues

Within the thieno[3,2-d]pyrimidine family, this compound stands out as a crucial synthetic intermediate. The bromine atom at the 4-position serves as a versatile handle for introducing a wide variety of substituents through cross-coupling reactions and nucleophilic substitutions. This chemical tractability allows for the systematic exploration of the structure-activity relationships (SAR) of thieno[3,2-d]pyrimidine derivatives. The strategic modification at this position has led to the development of compounds with enhanced potency and selectivity for their intended biological targets. Research has demonstrated that substitutions at the 4-position of the thienopyrimidine core can significantly influence the pharmacological profile, leading to the identification of potent antiplasmodial agents and inhibitors of phosphodiesterase type 4 (PDE4). nih.govacs.org The continued academic and industrial interest in this compound underscores its importance as a foundational building block in the quest for new and improved medicines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTCHXURFZZYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16285-70-4
Record name 4-bromothieno[3,2-d]pyrimidine
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Synthesis and Chemical Reactivity

The strategic importance of 4-Bromothieno[3,2-d]pyrimidine lies in its utility as a versatile intermediate for the synthesis of a diverse array of more complex molecules. The bromine atom at the 4-position is a key functional group that can be readily displaced or modified, allowing for the introduction of various substituents.

One common synthetic route to 4-substituted thieno[3,2-d]pyrimidines involves nucleophilic aromatic substitution reactions. For instance, treatment of a 4-chlorothieno[3,2-d]pyrimidine (B95853) precursor with various amines can yield a library of 4-amino-substituted derivatives. A study focused on developing selective phosphodiesterase type 4 (PDE4) inhibitors utilized this approach to synthesize compounds like 4-benzylamino-2-butylthieno[3,2-d]pyrimidine and 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine. acs.org

Palladium-catalyzed cross-coupling reactions are another powerful tool for modifying the 4-position. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from this compound. Research aimed at developing dual-stage antiplasmodial agents has employed such methods to introduce a variety of substituents at this position. nih.gov

Furthermore, the thieno[3,2-d]pyrimidine (B1254671) core itself can be constructed through various synthetic strategies. A common method involves the cyclization of a suitably substituted thiophene (B33073) precursor. For example, reacting methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate with a reagent to form the pyrimidine (B1678525) ring is a key step in the synthesis of certain antiplasmodial thienopyrimidines. nih.gov

Biological Activities and Pharmacological Potentials

Broad Spectrum Biological Activities of Thienopyrimidine Derivatives

Thienopyrimidine derivatives are a class of heterocyclic compounds recognized for their wide array of biological activities. nih.govresearchgate.net Their structural relationship with purine (B94841) bases, such as adenine (B156593) and guanine, makes them a privileged scaffold in medicinal chemistry. nih.gov Research has demonstrated that compounds based on the thienopyrimidine framework exhibit properties including anti-infective, anticancer, antioxidant, and central nervous system (CNS) protective activities. nih.gov

The versatility of the thienopyrimidine core allows for various chemical modifications, leading to derivatives with a broad spectrum of pharmacological effects. These include antimicrobial, antiviral, anti-inflammatory, analgesic, anticonvulsant, and antihistaminic properties. jocpr.comscirp.org The thieno[3,2-d]pyrimidine (B1254671) isomer, in particular, has been investigated for its potential as an antiproliferative, neurotropic, and antimicrobial agent. researchgate.net The diverse biological potential of this chemical family underscores the importance of continued research into specific derivatives like 4-Bromothieno[3,2-d]pyrimidine. ontosight.ai

Anticancer and Antiproliferative Activities

The anticancer potential of thienopyrimidine derivatives is a significant area of research. nih.govscirp.org Halogenated thieno[3,2-d]pyrimidines, including those with bromine and chlorine substitutions, have shown antiproliferative activity against various cancer cell lines. nih.gov The presence and position of the halogen atom can be critical for the compound's cytostatic effects. nih.gov For instance, studies on related halogenated thieno[3,2-d]pyrimidines have indicated that a chlorine atom at the C4-position is important for biological activity. nih.gov The bromine at the 4-position of this compound suggests its potential as a key intermediate for creating novel anticancer agents.

A primary mechanism through which thienopyrimidine derivatives exert their anticancer effects is through the inhibition of various protein kinases. ontosight.airesearchgate.net Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The thienopyrimidine scaffold has been successfully utilized in the design of potent kinase inhibitors. researchgate.net

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and tumor formation. Thienopyrimidine derivatives have been developed as potent inhibitors of EGFR. nih.govnih.gov Specifically, a series of 6-aryl/heteroaryl-4-(3',4',5'-trimethoxyanilino)thieno[3,2-d]pyrimidine derivatives were identified as dual inhibitors of both tubulin polymerization and EGFR kinase. researchgate.net One of the most potent compounds in this series demonstrated an IC50 value of 30 nM against EGFR. researchgate.net While research on this compound itself is specific, the proven efficacy of its structural analogs highlights the potential of this compound as a scaffold for new EGFR inhibitors. rsc.org

Table 1: EGFR Kinase Inhibitory Activity of Selected Thieno[3,2-d]pyrimidine Derivatives

Compound Target Cell Line/Enzyme IC50 (nM)
6g (A thieno[3,2-d]pyrimidine derivative) EGFR 30
Compound 7a (A thieno[2,3-d]pyrimidine (B153573) derivative) EGFR wild-type Not specified, but significant

Data sourced from multiple studies investigating thienopyrimidine derivatives. researchgate.netnih.gov

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway through its receptor, VEGFR-2. ekb.eg Thienopyrimidine derivatives have been identified as potent inhibitors of VEGFR-2 kinase. researchgate.netresearchgate.net Novel classes of thienopyrimidines have been synthesized and shown to effectively inhibit VEGFR-2, thereby blocking angiogenesis. researchgate.net For example, certain thieno[2,3-d]pyrimidine derivatives have demonstrated highly potent VEGFR-2 inhibition with IC50 values in the low nanomolar range. nih.gov One derivative, compound 21e, showed a VEGFR-2 IC50 of 21 nM. nih.gov Another study found that a thienopyrimidine derivative, compound 4c, inhibited VEGFR-2 with an IC50 of 0.075 µM. researchgate.net

Table 2: VEGFR-2 Kinase Inhibitory Activity of Selected Thienopyrimidine Derivatives

Compound Target Enzyme IC50 (nM)
Compound 21e (thieno[2,3-d]pyrimidine derivative) VEGFR-2 21
Compound 21b (thieno[2,3-d]pyrimidine derivative) VEGFR-2 33.4
Compound 21c (thieno[2,3-d]pyrimidine derivative) VEGFR-2 47.0
Compound 9 (A thienopyrimidine derivative) VEGFR-2 80

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is central to cell growth, proliferation, and survival, and its aberrant activation is common in many human cancers. mdpi.com The thienopyrimidine scaffold has been explored for its potential to inhibit this critical pathway. researchgate.net For instance, derivatives of thieno[2,3-d]pyrimidine have been designed and synthesized as PI3K inhibitors. semanticscholar.org In one study, a derivative, compound VIb, showed significant inhibitory activity against PI3K isoforms. semanticscholar.org Although this research focused on the thieno[2,3-d] isomer, it points to the potential of the broader thienopyrimidine family, including the thieno[3,2-d] scaffold, as a source of PI3K inhibitors.

Table 3: PI3K Pathway Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound Target Enzyme/Isoform % Inhibition at 10 µM
Compound VIb PI3Kβ 72%
Compound VIb PI3Kγ 84%
Compound IIIa PI3Kβ 62%

Data from a study on morpholine-based thieno[2,3-d] pyrimidine (B1678525) derivatives as anti-PI3K agents. semanticscholar.org

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling. nih.gov It has emerged as a key therapeutic target for B-cell malignancies and autoimmune diseases. pkusz.edu.cn The thienopyrimidine scaffold has been investigated for its potential to inhibit BTK. A patent has been filed for thieno[3,2-d]pyrimidine derivatives as BTK inhibitors. mdpi.com Furthermore, structurally related compounds, such as thieno[3,2-c]pyridin-4-amines, have been designed and synthesized as novel BTK inhibitors, with one compound showing an IC50 value of 12.8 nM. nih.gov The established success of other pyrimidine-fused heterocycles, like pyrazolo[3,4-d]pyrimidines, as potent BTK inhibitors further supports the therapeutic potential of the thieno[3,2-d]pyrimidine core. mdpi.commdpi.com

Table 4: BTK Inhibitory Activity of Structurally Related Compounds

Compound Scaffold IC50 (nM)
Compound 14g Thieno[3,2-c]pyridin-4-amine 12.8
Compound 15b Pyrazolo[3,4-d]pyrimidine 4.2
Compound 15a Pyrazolo[3,4-d]pyrimidine 11
Spebrutinib Aminopyrimidine < 0.5

Data from studies on various heterocyclic BTK inhibitors. mdpi.comnih.govmdpi.com

Inhibition of Kinases

Janus Kinase (JAK) Inhibition

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways, making them attractive targets for autoimmune diseases and cancers. mdpi.comgoogle.com Derivatives of the thieno[3,2-d]pyrimidine scaffold have been synthesized and identified as potent JAK inhibitors.

In one study, a series of thieno[3,2-d]pyrimidines featuring an acrylamide (B121943) pharmacophore were developed as covalent JAK3 inhibitors. researchgate.net Among these, compounds 9a and 9g demonstrated exceptional potency, with IC50 values of 1.9 nM and 1.8 nM, respectively, against JAK3 kinase activity. researchgate.net Another investigation into thieno[3,2-d]pyrimidines for the treatment of idiopathic pulmonary fibrosis identified compound 8e as a highly potent JAK3 inhibitor with an IC50 of 1.38 nM. ekb.eg These findings underscore the potential of the thieno[3,2-d]pyrimidine scaffold in generating powerful and selective JAK inhibitors.

CompoundTargetIC50 (nM)Reference
9a JAK31.9 researchgate.net
9g JAK31.8 researchgate.net
8e JAK31.38 ekb.eg
Fibroblast Growth Factor Receptor-4 (FGFR4) Modulation

Fibroblast Growth Factor Receptor-4 (FGFR4) is a tyrosine kinase receptor that, when aberrantly activated, can drive the progression of various cancers, particularly hepatocellular carcinoma. researchgate.netunifiedpatents.com Consequently, the development of selective FGFR4 inhibitors is a key area of cancer research. The thieno[3,2-d]pyrimidine scaffold has not been explicitly detailed as a direct inhibitor of FGFR4 in the provided context. However, the broader pyrimidine and thienopyrimidine families are actively being investigated for FGFR inhibition. For instance, 2-oxo-3, 4-dihydropyrimido[4,5-d]pyrimidinyl derivatives have been designed as irreversible pan-FGFR inhibitors, with compound 2l showing potent activity against FGFR1, FGFR2, and FGFR3. nih.gov This suggests the potential for developing thieno[3,2-d]pyrimidine-based FGFR4 modulators.

Tie-2 Kinase Inhibition

Tie-2, an endothelium-specific receptor tyrosine kinase, is a critical regulator of angiogenesis. Its inhibition is a promising strategy for anti-cancer therapies. While direct studies on this compound as a Tie-2 inhibitor are not extensively documented, the broader thieno[3,2-d]pyrimidine scaffold is a subject of interest. A patent for substituted thieno[2,3-d]pyrimidines as Tie-2 inhibitors highlights the potential of this heterocyclic system in targeting the kinase. researchgate.net Furthermore, research on kinase inhibitors has shown that certain scaffolds, including thienopyrimidines, can exhibit activity against a range of kinases, including Tie-2. This indicates a promising avenue for the future design of this compound derivatives as Tie-2 inhibitors.

Pim-1 Kinase Inhibition

Pim-1 kinase, a serine/threonine kinase, is implicated in cell survival, proliferation, and apoptosis, making it a viable target for cancer therapy. Thieno[2,3-b]pyridine derivatives, structurally related to thieno[3,2-d]pyrimidines, have been investigated as Pim-1 inhibitors. For example, compounds 3c and 5b from a series of 5-bromo-thieno[2,3-b]pyridines showed moderate Pim-1 inhibitory activity with IC50 values of 35.7 and 12.71 μM, respectively. The structural similarity suggests that the this compound scaffold could also be a promising starting point for the development of potent Pim-1 inhibitors.

CompoundTargetIC50 (μM)Reference
3c Pim-135.7
5b Pim-112.71
Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibition

Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase is a crucial regulator of the DNA damage response (DDR), and its inhibition represents a promising strategy for cancer treatment, particularly in tumors with existing DDR defects. Researchers have successfully developed potent and selective ATR inhibitors based on the thieno[3,2-d]pyrimidine scaffold. In a notable study, compound 34 , a thieno[3,2-d]pyrimidine derivative, was identified as a highly potent ATR inhibitor with an IC50 value of 1.5 nM. This compound also demonstrated significant anti-proliferative effects in cancer cell lines.

CompoundTargetIC50 (nM)Reference
34 ATR Kinase1.5
Serine/Threonine Kinase 17B (STK17B) Inhibition

Serine/Threonine Kinase 17B (STK17B), a member of the death-associated protein kinase family, has been linked to various diseases, yet its function is not fully understood. A significant breakthrough in studying this "dark" kinase was the discovery of SGC-STK17B-1 (11s) , a highly selective and potent chemical probe with a thieno[3,2-d]pyrimidine core. This ATP-competitive inhibitor demonstrated remarkable selectivity for STK17B over other kinases. Another related compound, PFE-PKIS 43 (4) , also based on the thieno[3,2-d]pyrimidine scaffold, showed 90% inhibition of STK17B at a 1 µM concentration and an IC50 of 20 nM.

CompoundTargetIC50 (nM)% Inhibition (at 1 µM)Reference
PFE-PKIS 43 (4) STK17B2090%
SGC-STK17B-1 (11s) STK17B--
Sirtuin (SIRT1, SIRT2, SIRT3) Enzyme Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that are implicated in a wide range of cellular processes, including metabolism, inflammation, and aging. researchgate.net The thieno[3,2-d]pyrimidine scaffold has been instrumental in the development of potent pan-sirtuin inhibitors. Through encoded library technology, thieno[3,2-d]pyrimidine-6-carboxamides were identified as powerful inhibitors of SIRT1, SIRT2, and SIRT3. researchgate.net Compound 11c , for example, exhibited nanomolar potency with IC50 values of 3.6 nM, 2.7 nM, and 4.0 nM for SIRT1, SIRT2, and SIRT3, respectively. researchgate.net These findings highlight the potential of thieno[3,2-d]pyrimidine derivatives as valuable tools for studying sirtuin biology and as potential therapeutic agents for a variety of diseases. researchgate.net

CompoundSIRT1 IC50 (nM)SIRT2 IC50 (nM)SIRT3 IC50 (nM)Reference
11c 3.62.74.0 researchgate.net

Mechanisms of Antiproliferation: Cell Cycle Arrest and Apoptosis Induction

Halogenated thieno[3,2-d]pyrimidines have demonstrated significant antiproliferative properties against various cancer cell lines. nih.gov The mechanisms underlying this activity often involve the induction of apoptosis (programmed cell death) and/or arrest of the cell cycle at specific phases.

Studies on halogenated derivatives have shown that the presence and position of the halogen atom can influence the cytotoxic mechanism. For instance, certain 2,4-dichloro thieno[3,2-d]pyrimidines were found to induce apoptosis in leukemia L1210 cells, interestingly, without causing cell-cycle arrest. nih.gov This suggests a p53-independent mechanism of apoptosis, as L1210 cells have mutated p53. nih.gov In contrast, in MDA-MB-231 breast cancer cells, a 2,4-dichloro thieno[3,2-d]pyrimidine derivative lacking a bromine at the C7 position induced dramatic G2/M cell cycle arrest. nih.gov The addition of a bromine at C7 altered this mechanism. nih.gov

Further studies on other thienopyrimidine derivatives have reinforced these findings. A thieno[2,3-d]pyrimidine-4-one derivative was shown to induce cell-cycle arrest in the G2/M phase and promote apoptosis in SNB-75 cells, which was associated with an increase in the levels of caspases-3 and 9. acs.orgsemanticscholar.org Similarly, a novel 4-morpholinothieno[3,2-d]pyrimidine derivative was found to induce cell cycle arrest at the G1 phase and promote apoptosis in a dose-dependent manner. nih.gov Another study on thieno[2,3-d]pyrimidine derivatives showed that one compound arrested the cell cycle in the G1 phase, while another arrested it at both the G0/G1 and S phases, with both compounds potently inducing apoptosis. nih.gov

Interaction with Cellular Microtubules and Tubulin Assembly

The microtubule network is a key component of the cytoskeleton and is essential for cell division, making it a prime target for anticancer drugs. acs.org A series of 6-aryl/heteroaryl-4-(3′,4′,5′-trimethoxyanilino)thieno[3,2-d]pyrimidine derivatives were developed as dual inhibitors of tubulin polymerization and epidermal growth factor receptor (EGFR) kinase. acs.orgnih.gov The most potent compound in this series, 4-(3′,4′,5′-trimethoxyanilino)-6-(p-tolyl)thieno[3,2-d]pyrimidine (compound 6g), demonstrated powerful antiproliferative activity. acs.orgnih.govresearchgate.net This compound was found to bind to the colchicine (B1669291) site on tubulin and inhibit tubulin assembly with an IC₅₀ value of 0.71 μM. acs.orgnih.govresearchgate.net This dual-action approach, combining microtubule disruption with tyrosine kinase inhibition in a single molecule, represents a promising strategy in cancer therapy. acs.orgnih.gov

Table 3: Tubulin Assembly Inhibition by a Thieno[3,2-d]pyrimidine Derivative

Compound Target Mechanism IC₅₀ (µM) Reference
4-(3′,4′,5′-trimethoxyanilino)-6-(p-tolyl)thieno[3,2-d]pyrimidine (6g) Tubulin Inhibition of tubulin assembly (binds to colchicine site) 0.71 acs.orgnih.govresearchgate.net

This table highlights a key finding regarding the interaction of a specific thieno[3,2-d]pyrimidine derivative with tubulin.

Synthetic Lethality in DNA Damage Response Pathways

Synthetic lethality is a promising cancer therapy strategy that exploits the genetic vulnerabilities of cancer cells. It occurs when the combination of two genetic mutations leads to cell death, while either mutation alone does not. Targeting the DNA Damage Response (DDR) pathway in cancer cells that already have DDR deficiencies is a key example of this approach. nih.gov

In this context, a series of thieno[3,2-d]pyrimidine derivatives have been developed as potent and selective inhibitors of Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase. nih.gov ATR is a critical regulator of the DDR. nih.gov Inhibition of ATR can induce synthetic lethality in cancers with existing DDR defects. nih.gov A representative molecule from this series, compound 34, was identified as a highly potent ATR kinase inhibitor with an IC₅₀ value of 1.5 nM. nih.gov This compound also demonstrated potent antiproliferative effects and synthetic lethality effects against specific cancer cell lines, making it a promising lead compound for developing therapies that target specific DDR deficiencies in cancer. nih.gov

Table 4: ATR Kinase Inhibition by a Thieno[3,2-d]pyrimidine Derivative

Compound Target Activity IC₅₀ (nM) Reference
Compound 34 (a thieno[3,2-d]pyrimidine derivative) ATR Kinase Potent Inhibitor 1.5 nih.gov

This table shows the potent inhibition of a key DNA damage response kinase by a thieno[3,2-d]pyrimidine derivative.

Antimicrobial Activities

Thieno[3,2-d]pyrimidine derivatives have been investigated for their potential to combat various microbial infections.

A study focusing on novel 4-Substituted/Heterocyclic-N-(4-thiomorpholinothieno[3,2-d]pyrimidin-2-yl)benzamide derivatives reported their screening for antibacterial activity. proquest.com The compounds were tested against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. proquest.com Several of the synthesized compounds, specifically 8j, 8i, 8e, and 8f, demonstrated good activity when compared to the standard drug Amoxicillin. proquest.com

Another study on spiro[cyclohexane-1,2ʹ-thieno[3,2-d]pyrimidine] derivatives also revealed notable antibacterial properties. consensus.app Compounds 2c, 8b, 8c, 9b, and 10b were identified as the most potent against both Gram-positive and Gram-negative bacteria. consensus.app In particular, thieno[2,3-d]pyrimidinedione derivatives have been synthesized and evaluated for their antibacterial action. nih.gov One compound from this series showed potent activity against a range of multi-drug resistant Gram-positive bacteria, including MRSA, VRSA, VISA, and VRE, with MIC values between 2 and 16 mg/L. nih.gov However, its efficacy against Gram-negative pathogens was weak. nih.gov

Table 1: Antibacterial Activity of Selected Thieno[3,2-d]pyrimidine Derivatives

Compound ID Gram-Positive Bacteria Gram-Negative Bacteria Reference
8j, 8i, 8e, 8f Good activity against S. aureus, B. subtilis Good activity against P. aeruginosa, E. coli proquest.com
2c, 8b, 8c, 9b, 10b Potent activity Potent activity consensus.app
Thieno[2,3-d]pyrimidinedione derivative Potent activity against MRSA, VRSA, VISA, VRE (MIC 2-16 mg/L) Weak activity nih.gov

The same study that investigated the antibacterial effects of novel 4-Substituted/Heterocyclic-N-(4-thiomorpholinothieno[3,2-d]pyrimidin-2-yl)benzamide derivatives also assessed their antifungal activity. proquest.com The compounds were tested against Aspergillus niger and Candida albicans, with compounds 8j, 8i, 8e, and 8f showing good activity compared to the standard drug Fluconazole. proquest.com

Furthermore, research into spiro[cyclohexane-1,2ʹ-thieno[3,2-d]pyrimidine] derivatives found that compound 8c exhibited higher antifungal activity against the tested fungi, with a Minimum Inhibitory Concentration (MIC) of 1-2 μmol/mL, which was more potent than the standard ketoconazole (B1673606) (MIC 2-3 μmol/mL). consensus.app In a different study, pyridothienopyrimidine derivatives were screened for their antimicrobial activity, where compound 4b was the only one to inhibit the growth of Aspergillus fumigatus, and compounds 4b, 4c, and 4d showed moderate activity against Fusarium oxysporum. tandfonline.com

Table 2: Antifungal Activity of Selected Thienopyrimidine Derivatives

Compound ID Fungal Strains Activity Reference
8j, 8i, 8e, 8f A. niger, C. albicans Good activity proquest.com
8c Examined fungi Higher activity than ketoconazole (MIC 1-2 μmol/mL) consensus.app
4b A. fumigatus Inhibited growth tandfonline.com
4b, 4c, 4d F. oxysporum Moderate activity tandfonline.com

The thieno[3,2-d]pyrimidine scaffold has been identified as a promising framework for developing antiviral agents, particularly against the human immunodeficiency virus type 1 (HIV-1). acs.orgacs.org Researchers have designed and synthesized a series of piperidine-substituted thieno[3,2-d]pyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.org Many of these compounds showed broad-spectrum activity with low nanomolar EC50 values against wild-type and mutant HIV-1 strains. acs.org Compound 27 from this series was particularly potent, with an antiviral efficacy 3-fold greater than the established drug ETV against wild-type HIV-1. acs.org

Another study focused on thieno[3,2-d]pyrimidine derivatives as HIV-1 NNRTIs, with sulfonamide compounds 9b and 9d showing single-digit nanomolar inhibitory activity. acs.org These compounds were effective against a panel of viral strains, including those with common resistance mutations like K103N and E138K. acs.org Additionally, 2-(phenylsulfonyl)methyl-thieno[3,2-d]pyrimidine derivatives have been identified as novel inhibitors of HIV-1 replication. researchgate.net

Table 3: Anti-HIV-1 Activity of Selected Thieno[3,2-d]pyrimidine Derivatives

Compound ID Target Activity Reference
27 HIV-1 Reverse Transcriptase 3-fold more potent than ETV against wild-type HIV-1 acs.org
9b HIV-1 Reverse Transcriptase EC50 = 9.2 nM against wild-type HIV-1 acs.org
9d HIV-1 Reverse Transcriptase EC50 = 7.1 nM against wild-type HIV-1 acs.org
2-(phenylsulfonyl)methyl derivatives HIV-1 Replication Micromolar to submicromolar EC50 values researchgate.net

Derivatives of the thienopyrimidine scaffold have also been explored for their potential against parasitic diseases. A study on tetrahydrobenzo proquest.comcu.edu.egthieno[2,3-d]pyrimidine derivatives revealed their in vitro antiplasmodial activity against the chloroquine-resistant W2 strain of Plasmodium falciparum, the parasite responsible for malaria. rsc.org The synthesized compounds exhibited IC50 values ranging from 0.74 to 6.4 μM. rsc.org Notably, compounds F4 and F16 showed significant activity with IC50 values of 0.75 and 0.74 μM, respectively. rsc.org These promising results suggest that the thienopyrimidine scaffold could be a valuable starting point for the development of new antimalarial agents. rsc.org

Anti-inflammatory Properties

Thieno[3,2-d]pyrimidine derivatives have shown significant potential as anti-inflammatory agents. cu.edu.egnih.govnih.gov A recent study focused on the development of thieno[3,2-d]pyrimidine derivatives as potent inhibitors of RIPK2, a key target in inflammatory diseases. nih.gov Compound HY3 from this series exhibited a strong inhibitory effect on RIPK2 with an IC50 of 11 nM and displayed significant anti-inflammatory effects in a model of acute liver injury. nih.gov

Other studies on thieno[2,3-d]pyrimidine derivatives have also reported noteworthy anti-inflammatory activity. cu.edu.egnih.gov In a carrageenan-induced paw edema test in rats, a standard model for acute inflammation, several synthesized compounds significantly reduced swelling. cu.edu.egnih.gov One compound, 4c, was particularly effective, showing a high percentage of protection against edema and a significant reduction in the pro-inflammatory mediator prostaglandin (B15479496) E2 (PGE2) in the blood serum, comparable to the standard anti-inflammatory drug diclofenac. cu.edu.egnih.gov

Table 4: Anti-inflammatory Activity of Selected Thienopyrimidine Derivatives

Compound/Derivative Series Model/Target Key Findings Reference
HY3 (Thieno[3,2-d]pyrimidine derivative) RIPK2 Inhibition IC50 = 11 nM; significant in vivo anti-inflammatory effects nih.gov
4c (Thieno[2,3-d]pyrimidine derivative) Carrageenan-induced paw edema 42% protection at 3h; reduced PGE2 to 19 pg/mL cu.edu.egnih.gov
4f, 4a, 4i, 4e (Thieno[2,3-d]pyrimidine derivatives) Carrageenan-induced paw edema Significant anti-inflammatory activity after 4h cu.edu.egnih.gov

Central Nervous System (CNS) Activities

The thieno[3,2-d]pyrimidine scaffold has been associated with various activities affecting the central nervous system. proquest.com While specific studies on this compound are limited in this context, the broader class of thienopyrimidines has been reported to possess activities such as depressive, analgesic, and anticonvulsant effects. proquest.com

One area of investigation has been the inhibition of phosphodiesterase type 4 (PDE4), an enzyme relevant to CNS and inflammatory disorders. A study on new thieno[3,2-d]pyrimidines as selective PDE4 inhibitors identified compound 33 (2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine) as having an interesting profile. acs.org It showed good activity in potentiating cAMP, which is consistent with efficient cell penetration and suggests potential for CNS applications. acs.org

Research in Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's Disease)

Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by the progressive loss of neurons in the brain. nih.govprobiologists.com Alzheimer's disease involves the accumulation of amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein, while Parkinson's disease is marked by the loss of dopamine-producing neurons and the presence of Lewy bodies containing aggregated α-synuclein. nih.govprobiologists.commdpi.com

The thieno[3,2-d]pyrimidine nucleus has emerged as a scaffold for designing inhibitors of kinases implicated in the pathology of Alzheimer's disease. Specifically, benzo-thieno[3,2-d]pyrimidine derivatives have been identified as showing sub-micromolar inhibition and selectivity for casein kinase 1 (CLK1) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.gov These kinases are involved in pathways that contribute to the neurodegenerative process. While direct research on this compound in this context is limited, the activity of its derivatives underscores the potential of the core scaffold in developing therapies for neurodegenerative conditions.

Anticonvulsant Activity Investigations

Thienopyrimidine derivatives have been recognized for their potential anticonvulsant properties. researchgate.net Epilepsy, a neurological disorder characterized by recurrent seizures, is a primary target for such investigations. nih.gov The maximal electroshock (MES) test is a common preclinical model used to evaluate potential anticonvulsant drugs. nih.govmdpi.com

Structure-activity relationship (SAR) studies on the thieno[3,2-d]pyrimidine scaffold have provided insights into the structural requirements for anticonvulsant effects. Research indicates that the introduction of alkoxy groups at the 2-position and heterocyclic rings at the 4-position of the thieno[3,2-d]pyrimidine system can enhance anticonvulsant efficacy in MES models. The proposed mechanism for this activity involves the modulation of voltage-gated sodium channels. Although specific studies focusing solely on this compound are not prominent, these general findings for the parent scaffold suggest a viable starting point for designing new anticonvulsant agents.

Antidepressant Activity Studies

The thienopyrimidine system has also been explored for its potential antidepressant activity. researchgate.net Depression is a complex mood disorder, and a key therapeutic strategy involves modulating neurotransmitter systems or intracellular signaling pathways, such as those involving glycogen (B147801) synthase kinase 3β (GSK-3β). bdpsjournal.orgmdpi.com

While extensive research specifically detailing the antidepressant effects of this compound is not widely available, the broader class of thienopyrimidines has been noted for this potential. researchgate.net For instance, related pyrimidine-fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, have been synthesized and studied for their antidepressant properties, with their mechanism of action potentially involving binding to presynaptic α-receptors. nih.gov This indicates that the general pyrimidine-based fused ring structure, including the thieno[3,2-d]pyrimidine core, warrants further investigation as a source of novel antidepressant compounds.

Other Investigated Biological Activities

The therapeutic potential of the thieno[3,2-d]pyrimidine scaffold extends beyond neurological disorders. Researchers have investigated its derivatives for a variety of other biological activities, including antihypertensive effects, inhibition of platelet aggregation, and phosphodiesterase inhibition. researchgate.net

Antihypertensive Activity

Thienopyrimidine derivatives have been reported to possess antihypertensive properties, potentially acting through mechanisms such as alpha-1 adrenergic receptor antagonism. researchgate.net While direct studies on this compound for hypertension are limited, research on analogous pyridopyrimidine structures has shown significant antihypertensive effects in animal models. For example, a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives demonstrated the ability to lower blood pressure in a gradual and sustained manner. nih.gov

Antiplatelet Aggregation

The inhibition of platelet aggregation is a crucial strategy in preventing atherothrombotic events. nih.gov The thienopyrimidine scaffold has been identified as having potential in this area. researchgate.net This is highlighted by the clinical use of related thieno[2,3-c]pyridine (B153571) drugs like clopidogrel, which are potent antiplatelet agents. acs.org While the activity of this compound itself is not extensively documented, the established antiplatelet effects of the broader thienopyridine and thienopyrimidine classes suggest a promising avenue for research. researchgate.netacs.org

Phosphodiesterase Inhibition

One of the most well-documented activities of thieno[3,2-d]pyrimidine derivatives is the inhibition of phosphodiesterases (PDEs), particularly PDE4. nih.govnih.gov PDEs are enzymes that regulate the levels of cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger. nih.gov PDE4 inhibitors have therapeutic applications in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). nih.govfrontiersin.org

Researchers have designed and synthesized novel thieno[3,2-d]pyrimidines as selective PDE4 inhibitors. Starting from a lead compound, 4-benzylamino-2-butylthieno[3,2-d]pyrimidine, modifications were made to optimize activity. Several derivatives were identified as potent and selective PDE4 inhibitors. nih.gov One notable compound, 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine, showed a promising profile with good cell penetration and activity in potentiating cAMP accumulation. nih.gov

CompoundStructure Modification from Lead CompoundKey FindingsReference
4-benzylamino-2-butylthieno[3,2-d]pyrimidineLead CompoundSelected for optimization as a PDE4 inhibitor. nih.gov
2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidineReplacement of benzylamino group with cyclohexylamino group.Showed an improved PDE4/[3H]rolipram ratio and good activity in cAMP potentiation. nih.gov

These findings highlight the thieno[3,2-d]pyrimidine scaffold as a robust framework for developing potent and selective PDE4 inhibitors. nih.gov

Impact of Halogenation (Bromine, Chlorine) at Specific Positions on Biological Efficacy

Halogenation plays a pivotal role in modulating the biological activity of thieno[3,2-d]pyrimidine derivatives. The presence and position of halogen atoms can significantly influence the compound's potency and selectivity.

Studies have consistently highlighted the importance of a halogen at the C4-position for the biological activity of thieno[3,2-d]pyrimidines. nih.gov For instance, in a series of halogenated thieno[3,2-d]pyrimidines, the 2,4-dichloro substituted compound exhibited notable antiproliferative activity against various cancer cell lines. nih.gov This suggests that the chlorine atom at the C4 position is a critical determinant of efficacy. The electrophilic nature of the chlorine at C2 and C4 is thought to facilitate covalent interactions with target kinases.

Furthermore, research on 2,4-dichlorothieno[3,2-d]pyrimidine (B33283) has underscored that halogenation at the C4 position is crucial for its antiproliferative effects. This has been observed in its activity against L1210 leukemia cells. The introduction of different halogens, such as bromine, can further refine the biological profile. For example, in a related pyrrolo[3,2-d]pyrimidine series, C7-bromination was found to impart the greatest desired activity in dipeptidyl peptidase IV (DPP-IV) inhibitors. mdpi.com While not a direct thieno[3,2-d]pyrimidine example, it illustrates the general principle of positional halogenation effects in related fused pyrimidine systems.

The following table summarizes the impact of halogenation on the antiproliferative activity of selected thieno[3,2-d]pyrimidine analogs.

Elucidation of Optimal Substituent Patterns at C-2, C-4, and C-6 Positions

The biological activity of thieno[3,2-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The C-2, C-4, and C-6 positions have been identified as key sites for modification to optimize potency and selectivity. whiterose.ac.uk

C-4 Position: As discussed previously, the C-4 position is critical, and displacement of a chloro substituent at this position is a common strategy in the synthesis of thieno[3,2-d]pyrimidine analogues. whiterose.ac.uk For instance, the substitution of the C4-chlorine with various amines has been extensively explored. In a study on Leishmania N-myristoyltransferase (NMT) inhibitors, substitution at C4 was found to be crucial for activity. whiterose.ac.uk While linear alkyl ethers, amino alcohols, and amino amides at C4 were not well-tolerated, incorporating a pyrrolidine (B122466) motif restored inhibitory activity. whiterose.ac.uk

C-2 Position: Modifications at the C-2 position also significantly impact biological activity. In the context of NMT inhibitors, acyclic amine-based substituents at C-2 showed potent inhibition. whiterose.ac.uk The introduction of a trichloromethyl group at the C-2 position has also been reported. nih.gov

C-6 Position: The C-6 position of the thieno[3,2-d]pyrimidine scaffold has been a focal point for introducing diversity. In a series of 2,6-substituted thieno[3,2-d]pyrimidine derivatives, various substituents were introduced at the C-6 position. mdpi.com Although these specific derivatives showed negligible activity against their intended target, FGFR4, they displayed antiproliferative activities against other cancer cell lines, highlighting the importance of C-6 substitution in determining the biological activity spectrum. mdpi.comnih.gov For example, methoxyphenyl groups at C6 have been shown to improve kinase inhibition and overcome resistance in ALK inhibitors.

The table below presents examples of substitutions at different positions and their effects on biological activity.

Role of Electrophilic Warheads in Irreversible Binding and Potency

The incorporation of electrophilic "warheads" into the thieno[3,2-d]pyrimidine scaffold is a key strategy for designing covalent inhibitors. These reactive groups form a permanent covalent bond with a nucleophilic residue, often a cysteine, in the target protein, leading to irreversible inhibition and prolonged pharmacological effects. mdpi.com

A notable example is the design of 2,6-substituted thieno[3,2-d]pyrimidine derivatives containing an acrylamide electrophilic warhead. mdpi.comdntb.gov.ua This design was inspired by known covalent inhibitors like Ibrutinib and Afatinib. mdpi.com While the designed compounds did not inhibit their intended target, FGFR4, many exhibited potent antiproliferative activity against various cancer cell lines, suggesting that the covalent binding mechanism was effective against other cellular targets. mdpi.comnih.gov For instance, compound 12 from this series showed significant antiproliferative activity against A431, NCI-H1975, Ramos, and SNU-16 cell lines. mdpi.comdntb.gov.ua The potent activity of these compounds on B-cell lines (Ramos) suggested a potential interaction with Bruton's tyrosine kinase (BTK), as many BTK inhibitors utilize an electrophilic warhead to form a covalent bond. mdpi.com

Another example of a covalent inhibitor utilizing a thieno[3,2-d]pyrimidine scaffold is CNX-1351, a PI3Kα inhibitor. acs.org This compound features a β,β-dimethylenone electrophile that targets a distal cysteine residue (Cys862). acs.org The methylation on the β-carbon helps to reduce the reactivity of the enone warhead, a common strategy to fine-tune the electrophilicity and improve selectivity. acs.org

The following table provides examples of thieno[3,2-d]pyrimidine-based covalent inhibitors.

Stereochemical Influence on Pharmacological Activity

Stereochemistry can have a profound impact on the pharmacological activity of thieno[3,2-d]pyrimidine derivatives. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target.

A study on pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines as inhibitors of EGFR and ErbB-2 receptor tyrosine kinases demonstrated the importance of absolute stereochemical configuration. nih.gov Modifications to the carbamate (B1207046) moiety of the pyrrolidine ring resulted in a range of effects on both enzyme and cellular potency. nih.gov This highlights that even subtle changes in stereochemistry can lead to significant differences in biological outcomes.

In another instance, the stereochemistry at the C-4 amino group of 4-amino-6-aryl thienopyrimidines was found to be a strong determinant of their in vitro activity as EGFR tyrosine kinase inhibitors. researchgate.net

Scaffold Modifications and Bioisosteric Replacements

The thieno[3,2-d]pyrimidine scaffold serves as a versatile template for drug design, and its biological activity can be modulated through scaffold modifications and bioisosteric replacements. mdpi.com

Comparative Analysis with Thieno[2,3-d]pyrimidine and Thieno[3,4-d]pyrimidine Isomers

Thienopyrimidines exist as three structural isomers: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine. researchgate.netijacskros.com The arrangement of the thiophene (B33073) and pyrimidine rings significantly influences the molecule's electronic properties and spatial arrangement, leading to differences in biological activity.

In some studies, thieno[2,3-d]pyrimidine derivatives have been found to be more potent than their thieno[3,2-d]pyrimidine counterparts. For example, in an evaluation of anticancer activity against non-small cell lung cancer cell lines, the most active compounds were from the thieno[2,3-d]pyrimidine series. mdpi.com Conversely, in the search for novel negative allosteric modulators of the dopamine (B1211576) D2 receptor, modifications were made to a thieno[2,3-d]pyrimidine lead. nottingham.ac.uk

Bioisosteric replacement of the thieno[3,2-d]pyrimidine core with its thieno[2,3-d]pyrimidine isomer in a series of anti-HIV agents resulted in similar activity against wild-type HIV-1 but slightly decreased activity against mutant strains. nih.gov This demonstrates that while the isomers can have comparable activity, subtle differences in their interaction with the target can arise.

The choice of the thienopyrimidine isomer is a critical design element, and the optimal scaffold can vary depending on the specific biological target.

Structural Comparisons with Pyrrolo- and Pyrazolo-Fused Pyrimidine Analogs

The thieno[3,2-d]pyrimidine scaffold is often compared to other fused pyrimidine systems, such as pyrrolo[3,2-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are also considered privileged structures in medicinal chemistry. researchgate.netresearchgate.net These scaffolds are bioisosteres, meaning they have similar steric and electronic properties, and can often be interchanged to modulate biological activity.

A study directly compared the effect of the fused five-membered ring by synthesizing 2,4-dichloropyrrolo[3,2-d]pyrimidine to evaluate the impact of sulfur versus nitrogen on biological activity. nih.gov This highlights the interest in understanding the contribution of the heteroatom in the fused ring. Pyrrolo[3,2-d]pyrimidines have been investigated as inhibitors of various targets, including dipeptidyl peptidase IV (DPP-IV) and as broad-spectrum antiproliferative agents. mdpi.com

The selection of the fused heterocyclic system is a key aspect of molecular design, allowing for the fine-tuning of a compound's properties to achieve the desired pharmacological profile.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For the thieno[3,2-d]pyrimidine scaffold, docking studies have been instrumental in identifying and optimizing interactions with a wide range of biological targets, particularly protein kinases.

Researchers have used molecular docking to screen thieno[3,2-d]pyrimidine derivatives against the active sites of various enzymes. bohrium.com These simulations help to form an initial pharmacophoric hypothesis and suggest modes of interaction. For instance, derivatives of this scaffold have been docked into the ATP-binding region of kinases like Phosphatidylinositol-3-kinase (PI3K), Ataxia Telangiectasia and Rad3-related (ATR) kinase, and the PI3K-related kinase (PIKK) family. bohrium.comresearchgate.net Docking studies have also been performed to investigate interactions with Janus Kinase 1 (JAK1), Focal Adhesion Kinase (FAK), FMS-like Tyrosine Kinase 3 (FLT3), and the Epidermal Growth Factor Receptor (EGFR). nih.govacs.orgmdpi.com

The results of these simulations consistently highlight key interactions that stabilize the ligand-protein complex. The nitrogen atoms within the pyrimidine ring frequently act as hydrogen bond acceptors, forming crucial bonds with amino acid residues in the hinge region of kinase domains. nih.gov Additionally, the fused ring system provides a rigid core that fits into hydrophobic pockets, while substituents at various positions can be modified to enhance binding affinity and selectivity. nih.govnih.gov Docking has also been used to explore the binding of thieno[3,2-d]pyrimidine derivatives to non-kinase targets, such as human nucleoside-triphosphate diphosphohydrolases (h-NTPDases) and bacterial enzymes, revealing the versatility of this scaffold. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is widely used for thieno[3,2-d]pyrimidine derivatives to understand which structural features are critical for their therapeutic effects and to predict the activity of novel, unsynthesized analogs.

Two-dimensional (2D) and three-dimensional (3D) QSAR models have been developed for various thieno[3,2-d]pyrimidine series. 2D-QSAR studies have identified key molecular descriptors, such as specific electronic and topological parameters, that contribute significantly to the biological activity of these compounds against targets like cholesterol. benthamdirect.com However, 3D-QSAR provides a more intuitive and visually interpretable model of the structural requirements for activity.

Three-dimensional QSAR (3D-QSAR) methods, particularly Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques for correlating the 3D properties of molecules with their biological activities. mdpi.com These models are built by aligning a series of related compounds and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The resulting contour maps provide a visual guide for drug design, indicating regions where modifications are likely to enhance or diminish activity.

Numerous 3D-QSAR studies have been successfully applied to thieno[3,2-d]pyrimidine derivatives to guide the development of inhibitors for various targets. These models have demonstrated high statistical robustness and predictive power. mdpi.comrsc.orgnih.gov For example, CoMFA and CoMSIA models developed for thieno[3,2-d]pyrimidin-4(3H)-one derivatives as phosphodiesterase type 7 (PDE7) inhibitors yielded robust statistical models capable of predicting the potency of new analogs. rsc.org Similarly, statistically significant models have been established for derivatives targeting cancer cell lines, Aurora-B kinase, and Staphylococcus aureus DNA gyrase. nih.govresearchgate.netscispace.com These studies consistently show that both steric and electrostatic fields are primary determinants of binding affinity. benthamdirect.com The models are validated internally using techniques like leave-one-out cross-validation (q²) and externally by predicting the activity of a test set of compounds (r²pred). mdpi.comresearchgate.net

Table 1: Statistical Results from 3D-QSAR Studies on Thieno[3,2-d]pyrimidine Derivatives

Target/ActivityModelr²predKey FindingsReference
PDE7 InhibitionCoMSIA---Identified key pharmacophoric features for potency and selectivity. rsc.org
Cytotoxicity (H460)CoMSIA0.7060.947-Models can be used for rational design of novel cytotoxic agents. nih.gov
TNBC InhibitionCoMFA0.8180.9170.794Steric and electrostatic fields contributed 67.7% and 32.3%, respectively. mdpi.com
TNBC InhibitionCoMSIA0.8010.8970.762Steric, electrostatic, and hydrophobic fields were key contributors. mdpi.com
Aurora-B KinaseCoMFA-RG0.700.970.86Explored structural requirements for kinase inhibition. researchgate.net
Aurora-B KinaseCoMSIA0.720.970.88Model built using various descriptor combinations proved significant. researchgate.net
S. aureus InhibitionCoMFA0.7580.960.783Steric field contributed most to binding affinity. scispace.com
LSD1 InhibitionCoMFA0.7830.9440.851Model provided theoretical guidance for designing new inhibitors. rsc.org

q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; r²pred: Predictive correlation coefficient for the external test set; TNBC: Triple-Negative Breast Cancer; PDE7: Phosphodiesterase 7; LSD1: Lysine Specific Demethylase 1.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For the thieno[3,2-d]pyrimidine scaffold, DFT calculations provide fundamental insights into its chemical properties. These calculations are often performed using methods like B3LYP with a suitable basis set (e.g., 6-31G* or 6-31+G(d,p)). nih.govijcce.ac.ir

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. ijcce.ac.ir A smaller energy gap suggests higher reactivity. Other calculated properties, such as ionization potential, electron affinity, and electronegativity, help to further characterize the molecule's electronic behavior. nih.gov

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.govnih.gov For thieno[3,2-d]pyrimidine derivatives, MEP maps can predict sites susceptible to electrophilic or nucleophilic attack and highlight regions involved in intermolecular interactions, such as hydrogen bonding, which is crucial for binding to biological targets. nih.gov

Table 2: Key Parameters from DFT Calculations and Their Significance

ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMORepresents the ability to donate an electron.
Lowest Unoccupied Molecular Orbital EnergyELUMORepresents the ability to accept an electron.
HOMO-LUMO Energy GapΔEIndicates chemical reactivity and stability.
Molecular Electrostatic PotentialMEPVisualizes charge distribution and predicts interaction sites.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility and stability of the complex over time. mdpi.com MD simulations have been applied to thieno[2,3-d]pyrimidine and related pyrimidine derivatives to validate docking poses and to gain a deeper understanding of the binding dynamics. nih.govresearchgate.net

In these studies, a protein-ligand complex, often derived from a docking experiment, is simulated for a specific duration (e.g., 100 nanoseconds) in a solvated environment that mimics physiological conditions. nih.govresearchgate.net The stability of the complex is assessed by analyzing trajectories and calculating metrics like the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. mdpi.com A stable RMSD value over time suggests that the ligand remains securely in the binding pocket. mdpi.com

MD simulations can reveal crucial information about the persistence of key interactions, such as hydrogen bonds, and identify the role of water molecules in mediating binding. upstate.edu For example, simulations of a thieno[2,3-d]pyrimidine derivative with EGFR confirmed its stable binding mode in the active site. nih.gov Similarly, MD studies on related pyrrolopyrimidine inhibitors targeting PAK4 kinase helped elucidate the specific interactions responsible for potent inhibition. mdpi.com These dynamic insights are invaluable for the rational design of inhibitors with improved residence time and efficacy.

Conclusion

4-Bromothieno[3,2-d]pyrimidine has firmly established itself as a cornerstone in the synthesis of novel, biologically active molecules. Its chemical reactivity, particularly at the 4-position, provides a gateway to a vast chemical space, enabling the systematic optimization of pharmacological properties. The diverse range of therapeutic applications for its derivatives, spanning from oncology and inflammation to infectious diseases, underscores the profound importance of the thieno[3,2-d]pyrimidine (B1254671) scaffold in modern drug discovery. Continued research focusing on this versatile building block is poised to yield even more innovative and effective therapeutic agents in the years to come.

Table of Chemical Compounds

Chemical Name
4-Bromothieno[3,2-d]pyrimidine
Thienopyrimidine
Purine (B94841)
Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase
Sirtuin 1 (SIRT1)
Sirtuin 2 (SIRT2)
Sirtuin 3 (SIRT3)
Focal Adhesion Kinase (FAK)
FMS-like Tyrosine Kinase 3 (FLT3)
Phosphodiesterase type 4 (PDE4)
4-Chlorothieno[3,2-d]pyrimidine (B95853)
4-Benzylamino-2-butylthieno[3,2-d]pyrimidine
2-Butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine
Methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate
Gamhepathiopine
Thieno[3,2-d]pyrimidine-6-carboxamide
5-Fluorouracil
Monastrol
Olmutinib
GDC-0941
Blu9931
1-(β-D-Ribofuranosyl)thieno[3,2-d]pyrimidine-2,4-dione
4-Amino-1-(β-D-ribofuranosyl)thieno[3,2-d]pyrimidin-2-one
Cytosine
Thymine
Uracil
4-Chloro-2,6-diethylpyrimidine
4-Chloropyrimidine-2,5-diamine
4-Methoxyfuro[3,2-d]pyrimidine
4-Methylpyrimidine-2,5-diamine
5-Benzylpyrimidine-2,4-diamine

An in-depth exploration of the synthetic routes toward this compound and its subsequent derivatization reveals a versatile scaffold of significant interest in medicinal chemistry. The methodologies employed focus on the initial construction of the core heterocyclic system, followed by strategic functionalization to introduce the key bromine substituent and further diversify the molecule.

Crystallographic Analysis and Structural Biology Insights

X-ray Crystallography of 4-Bromothieno[3,2-d]pyrimidine and its Complexes

While a specific, publicly available single-crystal X-ray structure for this compound was not identified in the surveyed literature, extensive crystallographic work has been performed on closely related derivatives of the thieno[3,2-d]pyrimidine (B1254671) and isomeric thieno[2,3-d]pyrimidine (B153573) systems. These studies provide critical insights into the geometric and structural features of this class of compounds.

One such detailed analysis was conducted on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, a derivative with a substituted amino group at the 4-position. tandfonline.com The crystal structure was determined by X-ray diffraction, revealing a tetragonal crystal system with the space group P4(3). tandfonline.com The precise determination of its unit cell parameters provides a foundational understanding of the crystal lattice. tandfonline.com

In another example, focusing on the isomeric thieno[2,3-d]pyrimidine core, a novel hydrazone derivative was synthesized and its structure confirmed by single-crystal X-ray diffraction. mdpi.com The compound crystallized in the triclinic system with a P-1 space group. mdpi.com The analysis of its crystal structure highlighted the planarity of the fused ring system and the specific conformations adopted by its substituents. mdpi.com Such studies are fundamental in confirming molecular structures and understanding the non-covalent interactions that dictate the supramolecular assembly in the solid state.

Below is a table summarizing the crystallographic data for N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide. tandfonline.com

ParameterValue
Empirical FormulaC16H15ClN4O2S
Formula Weight378.84
Crystal SystemTetragonal
Space GroupP4(3)
a (Å)9.4694(10)
b (Å)9.4694(10)
c (Å)18.886(3)
α (°)90
β (°)90
γ (°)90

High-Resolution Analysis of Protein-Ligand Binding Pockets

The therapeutic potential of thieno[3,2-d]pyrimidine derivatives is defined by their ability to bind with high affinity and specificity to the active sites of target proteins. High-resolution analysis, often through a combination of X-ray crystallography of protein-ligand complexes and computational molecular docking, elucidates the precise interactions that underpin this binding.

Molecular docking studies on a series of novel thieno[3,2-d]pyrimidine derivatives designed as antimicrobial agents targeting the DNA gyrase B subunit (PDB ID: 1AJ6) have provided detailed insights into their binding mode. These studies revealed that the compounds fit well within the active site of the enzyme. Key binding interactions were identified, including hydrogen bonds with the amino acid residue THR165 and ASN46. Furthermore, the binding was stabilized by hydrophobic interactions with residues such as ILE78 and PRO79.

Similarly, docking studies of thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase) have been performed. In the AICARFTase domain (PDB ID: 1P4R), the 2-amino group of the thieno[2,3-d]pyrimidine scaffold was shown to form crucial hydrogen bonds with the residues Asp546 and Asn489. These specific interactions are critical for the potent inhibitory activity of these compounds.

The table below summarizes key protein-ligand interactions observed in docking studies of thieno[3,2-d]pyrimidine and its isomers with their respective protein targets.

Compound ScaffoldProtein Target (PDB ID)Key Interacting ResiduesType of Interaction
Thieno[3,2-d]pyrimidineDNA Gyrase B (1AJ6)THR165, ASN46Hydrogen Bond
Thieno[3,2-d]pyrimidineDNA Gyrase B (1AJ6)ILE78, PRO79Hydrophobic
Thieno[2,3-d]pyrimidineAICARFTase (1P4R)Asp546, Asn489Hydrogen Bond

Studies on Conformational Polymorphism and Crystal Engineering

Conformational flexibility is a key determinant of the biological activity of a molecule, as only one specific conformation is typically recognized by a protein's binding site. Research into thieno[3,2-d]pyrimidine derivatives has involved designing "conformationally restricted" analogues to lock the molecule into a specific shape. This approach helps to identify the biologically active conformer and can lead to improved potency and selectivity. By strategically cyclizing flexible side chains to form fused rings, researchers can freeze specific rotational bonds, thereby creating rigid structures that mimic a particular conformation. This has been a successful strategy in the development of thieno[3,2-d]pyrimidine-based enzyme inhibitors.

Crystal engineering focuses on understanding and controlling the assembly of molecules in the solid state to form crystalline materials with desired properties. This is achieved by exploiting intermolecular interactions, primarily hydrogen bonding and π-π stacking. Analysis of the crystal structures of thieno[3,2-d]pyrimidine derivatives reveals the importance of these forces in their molecular packing. For instance, Hirshfeld surface analysis has been used to quantitatively analyze the intermolecular interactions in the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide. tandfonline.com

In the crystal structure of a related thieno[2,3-d]pyrimidine-hydrazone derivative, short intermolecular N-H···O hydrogen bonds were found to be a dominant feature, leading to the formation of molecular dimers. mdpi.com These well-defined hydrogen bonding patterns are a cornerstone of crystal engineering, allowing for the rational design of supramolecular assemblies. The ability to form such specific and directional interactions makes the thieno[3,2-d]pyrimidine scaffold a versatile building block for constructing complex crystalline architectures.

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced 4-Bromothieno[3,2-d]pyrimidine Analogues

Future research will heavily focus on leveraging the 4-bromo position to create novel analogues with enhanced potency, selectivity, and improved pharmacokinetic properties. The 4-position is amenable to nucleophilic aromatic substitution and palladium-catalyzed coupling reactions, allowing for the introduction of a wide array of substituents. nih.gov

Synthetic strategies for diversification include:

Nucleophilic Aromatic Substitution: Reacting this compound with various nucleophiles such as amines, alcohols, and thiols to generate libraries of 4-substituted derivatives. For instance, 4-morpholinothieno[3,2-d]pyrimidine derivatives have been synthesized and identified as potent Bromodomain and Extra-Terminal (BET) inhibitors. nih.gov

Pallado-catalyzed Coupling Reactions: Employing Suzuki, Sonogashira, and Buchwald-Hartwig couplings to introduce aryl, alkynyl, and amino moieties, respectively. These methods allow for the creation of complex molecules with tailored properties.

Scaffold Hopping and Morphing: Systematically modifying the core thieno[3,2-d]pyrimidine (B1254671) structure itself, in conjunction with substitutions at the 4-position, to explore new chemical space and develop inhibitors with novel binding modes, as has been done to identify Janus Kinase 1 (JAK1) inhibitors. nih.gov

Table 1: Examples of Synthetic Modifications at the 4-Position of the Thieno[3,2-d]pyrimidine Core

Reaction TypeReagents/CatalystsSubstituent IntroducedResulting Derivative ClassReference
Nucleophilic Aromatic SubstitutionAlcohols/SodiumArylether4-Arylether-thieno[3,2-d]pyrimidines nih.gov
Nucleophilic Aromatic SubstitutionPhenols/K₂CO₃Arylether4-Arylether-thieno[3,2-d]pyrimidines nih.gov
Nucleophilic Aromatic SubstitutionMorpholineMorpholinyl4-Morpholinothieno[3,2-d]pyrimidines nih.govnih.gov
Halogen ExchangeSodium IodideIodo4-Iodo-thieno[3,2-d]pyrimidines nih.gov

Identification and Validation of Novel Biological Targets

Derivatives of the thieno[3,2-d]pyrimidine scaffold have demonstrated activity against a multitude of biological targets, primarily in oncology and inflammatory diseases. Future work will involve screening new libraries of analogues derived from this compound against broader panels of enzymes and receptors to uncover novel therapeutic opportunities.

Known targets for this class of compounds include:

Kinases: This is the most prominent target class. Analogues have shown potent inhibitory activity against Cyclin-dependent kinase 7 (CDK7), Focal Adhesion Kinase (FAK), Janus Kinase 1 (JAK1), Receptor-Interacting Protein Kinase 2 (RIPK2), and FMS-like Tyrosine Kinase 3 (FLT3). nih.govnih.govnih.govnih.govacs.org The development of highly selective inhibitors for specific kinases remains a key objective. nih.govnih.gov

Sirtuins: Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3, which are enzymes involved in cellular regulation and metabolism. acs.org

Tubulin: Certain derivatives act as colchicine-binding site inhibitors, disrupting microtubule polymerization and arresting cell division. nih.gov

BET Bromodomains: 4-morpholinothieno[3,2-d]pyrimidine derivatives have been optimized as potent BET inhibitors for cancer therapy. nih.gov

Phosphatidylinositol 3-kinase (PI3K): The thieno[3,2-d]pyrimidine scaffold has been utilized to develop inhibitors of PI3Kα, a key component in a signaling pathway often deregulated in cancer. nih.gov

Table 2: Validated Biological Targets for Thieno[3,2-d]pyrimidine Derivatives

Biological TargetTherapeutic AreaExample Compound/Derivative ClassReference
Cyclin-dependent kinase 7 (CDK7)Oncology (Triple Negative Breast Cancer)Thieno[3,2-d]pyrimidine derivatives nih.govbohrium.com
Focal Adhesion Kinase (FAK)Oncology2,7-disubstituted-thieno[3,2-d]pyrimidines nih.gov
Janus Kinase 1 (JAK1)Oncology (Non-Small Cell Lung Cancer)Thieno[3,2-d]pyrimidine derivatives nih.gov
Receptor-Interacting Protein Kinase 2 (RIPK2)Inflammatory Disease (Acute Liver Injury)Thieno[3,2-d]pyrimidine derivatives nih.gov
SIRT1, SIRT2, SIRT3Metabolic Diseases, OncologyThieno[3,2-d]pyrimidine-6-carboxamides acs.org
Tubulin (Colchicine-binding site)OncologyThieno[3,2-d]pyrimidine analogues nih.gov
BET BromodomainsOncology4-morpholinothieno[3,2-d]pyrimidines nih.gov
PI3KαOncology2,4-bismorpholinothieno[3,2-d]pyrimidines nih.gov

In-depth Mechanistic Studies of Biological Actions

Understanding how these compounds exert their effects at a molecular and cellular level is crucial for their translation into clinical candidates. Future research will employ advanced techniques to elucidate these mechanisms.

Key areas for mechanistic investigation include:

Structural Biology: Obtaining X-ray co-crystal structures of analogues bound to their target proteins is a priority. This has been achieved for tubulin and SIRT3 inhibitors, revealing key binding interactions, such as π-stacking with phenylalanine residues and hydrogen bonding within the active site. acs.orgnih.gov These structural insights are invaluable for guiding the rational design of next-generation inhibitors.

Cellular Mechanisms: Investigating the downstream effects of target inhibition is essential. Studies have shown that thieno[3,2-d]pyrimidine derivatives can induce apoptosis (programmed cell death), trigger cell cycle arrest at various phases (G0/G1 or G2/M), and suppress cancer cell migration. nih.govnih.gov Further research will explore the specific signaling pathways involved in these processes.

Target Engagement and Selectivity: Developing assays to confirm that the compounds engage their intended target within the complex cellular environment is critical. Kinome-wide selectivity profiling, for example, has been used to demonstrate the high degree of selectivity of certain JAK1 inhibitors, a desirable trait for minimizing off-target effects. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Applications of AI and ML include:

De Novo Drug Design: Using generative algorithms to propose novel chemical structures based on the thieno[3,2-d]pyrimidine core with desirable predicted properties. nih.gov These models can learn from existing structure-activity relationship (SAR) data to design compounds with a higher probability of success.

Predictive Modeling: Building ML models to predict the biological activity, physicochemical properties, and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles of virtual compounds. nih.gov This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing.

Target Identification and Polypharmacology: AI can analyze large biological datasets to identify new potential targets for thieno[3,2-d]pyrimidine derivatives and predict their interactions with multiple targets (polypharmacology), which can be beneficial for complex diseases but also a source of side effects. nih.gov

Preclinical Development and Lead Optimization Strategies

Moving a promising compound from a "hit" to a clinical candidate requires rigorous preclinical development and lead optimization. This process involves refining the molecule's structure to maximize efficacy and minimize undesirable properties.

Key strategies for lead optimization include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure and evaluating the impact on biological activity. For example, SAR studies on CDK7 inhibitors revealed that incorporating a fluorine atom into a piperidine (B6355638) ring enhanced metabolic stability. nih.govbohrium.com Similarly, SAR analyses of antitumor agents indicated that mono-halogen groups on a terminal phenyl ring were more active than other substitutions. nih.gov

Pharmacokinetic Profiling: Optimizing compounds to ensure they have favorable pharmacokinetic properties, such as good oral bioavailability. The development of a RIPK2 inhibitor, HY3, resulted in a compound with 46.6% bioavailability and significant in vivo efficacy in an animal model of acute liver injury. nih.gov

In Vivo Efficacy Models: Testing lead compounds in relevant animal models of disease is the ultimate preclinical validation. A lead CDK7 inhibitor demonstrated strong efficacy in a triple-negative breast cancer xenograft mouse model, supporting its potential for further development. nih.govbohrium.com

Through these integrated future research efforts, analogues derived from this compound hold significant promise for the development of next-generation targeted therapies for cancer and other diseases.

Q & A

Q. What are the common synthetic routes for preparing 4-bromothieno[3,2-d]pyrimidine derivatives in academic research?

Methodological Answer: this compound derivatives are synthesized via multi-step protocols:

Core Formation : React substituted 2-aminobenzoic acids or benzamides with urea/thiourea to form thieno[3,2-d]pyrimidine scaffolds .

Halogenation : Treat intermediates with POCl₃ to introduce chlorine/bromine at reactive positions (e.g., C2, C4, or C6) .

Functionalization : Couple intermediates with amines (e.g., phenethylamine, 3,4-dimethoxyphenethylamine) using DIPEA as a base in 1,4-dioxane at 80–85°C for 3–4 hours .

Purification : Confirm purity (≥95%) via LCMS and characterize structures using ¹H/¹³C NMR and high-resolution mass spectrometry .

Q. How is the structural characterization of this compound derivatives typically performed?

Methodological Answer:

  • Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., coupling constants for C2 vs. C4 substitutions) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weights and bromine isotope patterns .
  • Purity Assessment : Agilent 6100 LCMS ensures ≥95% purity via reverse-phase chromatography .
  • X-ray Crystallography : Resolves binding modes in enzyme complexes (e.g., AChE: PDB 1B41; BuChE: PDB 1P0I) .

Advanced Research Questions

Q. How do C4 substituents influence the dual inhibitory activity against Aβ aggregation and cholinesterase enzymes in thieno[3,2-d]pyrimidine derivatives?

Methodological Answer:

  • C4 Phenethylamine Groups : Enhance Aβ40 inhibition (IC₅₀ = 2–4 µM) by interacting with hydrophobic pockets in Aβ fibrils .
  • 3,4-Dimethoxyphenethylamine : Improves Aβ42 inhibition (e.g., compound 9h , IC₅₀ = 1.5 µM) via hydrogen bonding with methoxy groups .
  • Cholinesterase Inhibition : C4 substituents with polar groups (e.g., tertiary amines) increase AChE/BuChE affinity. For example, 8e (BuChE IC₅₀ = 100 nM) binds to catalytic triads via π-π stacking .
  • Balancing Multi-Target Activity : Optimize substituent bulkiness to avoid steric clashes (e.g., bulky C2 groups reduce Aβ inhibition but enhance cholinesterase binding) .

Q. What methodological approaches resolve contradictory data on substituent positioning (e.g., chlorine at C6 vs. C8) in Aβ40 vs. Aβ42 aggregation inhibition?

Methodological Answer:

  • Fluorescence Assays : Thioflavin-T (ThT) kinetics reveal Aβ40/42-specific IC₅₀ discrepancies. For example, 8-Cl derivatives (e.g., 13c ) show superior Aβ42 inhibition (IC₅₀ = 1.8 µM) vs. Aβ40 (IC₅₀ = 4 µM) due to fibril morphology differences .
  • TEM Imaging : Visualizes fibril fragmentation patterns; C8-Cl compounds disrupt Aβ42 β-sheet stacking more effectively .
  • Molecular Docking : LibDock simulations (Discovery Studio) show 8-Cl fits better into Aβ42’s hydrophobic core (PDB: 2LMN) .

Q. How can iron-chelating properties of this compound derivatives be quantified and optimized for neuroprotective applications?

Methodological Answer:

  • Colorimetric Assays : Measure Fe²⁺ chelation at 562 nm after mixing compounds (10⁻⁵ M) with FeSO₄. For example, 10b achieves 23.6% chelation at 50 µM .
  • SAR Optimization : Introduce electron-rich groups (e.g., C4 phenethylamine) to enhance metal coordination. Pyrido[3,2-d]pyrimidine analogs (e.g., 10c ) show higher chelation (37%) vs. quinazoline derivatives .
  • Oxidative Stress Models : Validate neuroprotection in cell lines using H₂O₂-induced ROS assays .

Key Recommendations for Researchers

  • Prioritize TEM and ThT assays to correlate substituent effects with fibril morphology .
  • Use Discovery Studio for docking studies to predict binding modes in Aβ/cholinesterase targets .
  • Optimize C2/C4 substituent combinations (e.g., dimethylamine + phenethylamine) for balanced multi-target activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.